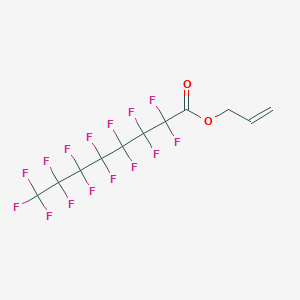
Fmoc-2-methoxy-4-(trifluoromethyl)-L-homophenylalanine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Fmoc-2-methoxy-4-(trifluoromethyl)-L-homophenylalanine: is a synthetic amino acid derivative. It is commonly used in peptide synthesis due to its unique structural properties, which include a fluorenylmethyloxycarbonyl (Fmoc) protecting group, a methoxy group, and a trifluoromethyl group. These features make it a valuable building block in the development of peptides and other complex molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-2-methoxy-4-(trifluoromethyl)-L-homophenylalanine typically involves multiple steps. One common method includes the following steps:
Protection of the amino group: The amino group of L-homophenylalanine is protected using the Fmoc group.
Introduction of the methoxy group: The methoxy group is introduced via a nucleophilic substitution reaction.
Introduction of the trifluoromethyl group: The trifluoromethyl group is introduced using a trifluoromethylation reagent under specific conditions.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. The use of continuous flow reactors and automated synthesis equipment can further enhance production efficiency.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group.
Reduction: Reduction reactions can occur at the trifluoromethyl group.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the methoxy and trifluoromethyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide and potassium fluoride are commonly employed.
Major Products Formed:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted phenylalanine derivatives.
Applications De Recherche Scientifique
Chemistry: : Used as a building block in peptide synthesis and the development of novel amino acid derivatives. Biology : Employed in the study of protein structure and function. Medicine : Investigated for its potential use in drug development and therapeutic applications. Industry : Utilized in the production of specialized peptides and other complex molecules for various industrial applications.
Mécanisme D'action
The mechanism of action of Fmoc-2-methoxy-4-(trifluoromethyl)-L-homophenylalanine involves its incorporation into peptides and proteins. The Fmoc group protects the amino group during synthesis, preventing unwanted reactions. The methoxy and trifluoromethyl groups can influence the compound’s reactivity and interactions with other molecules, affecting the overall properties of the synthesized peptides.
Comparaison Avec Des Composés Similaires
Similar Compounds
Fmoc-2-methoxy-4-chloro-L-phenylalanine: Similar structure but with a chloro group instead of a trifluoromethyl group.
Fmoc-2-methoxy-4-bromo-L-phenylalanine: Similar structure but with a bromo group instead of a trifluoromethyl group.
Uniqueness: : Fmoc-2-methoxy-4-(trifluoromethyl)-L-homophenylalanine is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic and steric properties. This makes it particularly valuable in the synthesis of peptides with specific structural and functional characteristics.
Propriétés
Formule moléculaire |
C27H24F3NO5 |
|---|---|
Poids moléculaire |
499.5 g/mol |
Nom IUPAC |
2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-[2-methoxy-4-(trifluoromethyl)phenyl]butanoic acid |
InChI |
InChI=1S/C27H24F3NO5/c1-35-24-14-17(27(28,29)30)12-10-16(24)11-13-23(25(32)33)31-26(34)36-15-22-20-8-4-2-6-18(20)19-7-3-5-9-21(19)22/h2-10,12,14,22-23H,11,13,15H2,1H3,(H,31,34)(H,32,33) |
Clé InChI |
GUDKKAGEJXBBCN-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=CC(=C1)C(F)(F)F)CCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N-Methyl-3-((methyl[(1-methylpyrrolidin-3-YL)methyl]amino)methyl)pyridin-+](/img/structure/B15127894.png)
![rac-3-cyclopropyl-5-[(3R,4R)-4-cyclopropylpyrrolidin-3-yl]-1H-1,2,4-triazole dihydrochloride, trans](/img/structure/B15127895.png)
![2-[4-(1-Aminoethyl)phenyl]acetic acid hydrochloride](/img/structure/B15127911.png)
![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-(prop-2-en-1-yloxy)butanoic acid](/img/structure/B15127926.png)

![1-{Bicyclo[1.1.1]pentan-1-yl}propan-1-one](/img/structure/B15127929.png)


![rac-[(2R,3S)-3-methyl-2,3-dihydro-1-benzofuran-2-yl]methanamine hydrochloride, cis](/img/structure/B15127939.png)
![3,4,5-Trihydroxy-6-[4-[2-(4-hydroxyphenyl)propan-2-yl]phenoxy]oxane-2-carboxylic acid](/img/structure/B15127945.png)

